molecular formula C10H13NO B1428455 (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol CAS No. 1095715-75-5

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Cat. No. B1428455
M. Wt: 163.22 g/mol
InChI Key: KFEYVOHYKYDBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” is a chemical compound with the formula C10H13NO . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” is not explicitly provided in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not fully detailed in the search results .

Scientific Research Applications

Anticancer and Antimicrobial Applications

THIQ derivatives, including (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, have been extensively studied for their therapeutic activities. Notably, they have shown promise in drug discovery for cancer and central nervous system disorders. These derivatives also exhibit potential against infectious diseases like malaria, tuberculosis, HIV, HSV-infection, and leishmaniasis, indicating their broad-spectrum antimicrobial properties (Singh & Shah, 2017).

Neuroprotective and Antiaddictive Properties

Research has highlighted the neuroprotective, antiaddictive, and antidepressant-like activity of THIQ derivatives in animal models of central nervous system disorders. These properties suggest a potential for developing novel therapeutic agents for neurodegenerative diseases and addiction (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Industrial and Environmental Applications

In addition to therapeutic uses, THIQ derivatives have been applied in industrial contexts. For example, methanol, a related compound, serves as a marker for assessing the condition of solid insulation in power transformers, indicating its role in monitoring cellulosic insulation degradation (Jalbert et al., 2019). Furthermore, research on methanol and its derivatives, including THIQs, contributes to developing sustainable energy solutions and environmental remediation strategies.

Safety And Hazards

The safety and hazards associated with “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not specified in the search results .

Future Directions

The future directions for research or applications of “(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol” are not mentioned in the search results .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,11-12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEYVOHYKYDBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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